molecular formula C6H8ClNO B13455101 N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride

N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride

Cat. No.: B13455101
M. Wt: 145.59 g/mol
InChI Key: WIROMOAHFWCFFC-UHFFFAOYSA-N
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Description

N-{Bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride is a bicyclopentane derivative featuring a carbamoyl chloride functional group (-NCOCl) attached to the bridgehead position of the bicyclo[1.1.1]pentane scaffold. This compound is of significant interest in synthetic organic chemistry due to the unique strain and steric properties of the bicyclo[1.1.1]pentane moiety, which can impart enhanced reactivity and novel physicochemical characteristics. Carbamoyl chlorides are typically employed as intermediates in the synthesis of ureas, amides, and other nitrogen-containing compounds.

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

N-(1-bicyclo[1.1.1]pentanyl)carbamoyl chloride

InChI

InChI=1S/C6H8ClNO/c7-5(9)8-6-1-4(2-6)3-6/h4H,1-3H2,(H,8,9)

InChI Key

WIROMOAHFWCFFC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)NC(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Bicyclo[1.1.1]pentan-1-yl Core

Before the carbamoyl chloride can be introduced, the bicyclo[1.1.1]pentane scaffold must be synthesized. The bicyclo[1.1.1]pentane core is typically prepared by the photochemical addition of [1.1.1]propellane to suitable reagents or via radical addition methods:

  • Photochemical Addition of Propellane : A flow photochemical reaction of [1.1.1]propellane with diacetyl enables kilogram-scale synthesis of the bicyclo[1.1.1]pentane core within a day. This process yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid after haloform reaction of the diketone intermediate, which can be further transformed into various BCP derivatives including amines and alcohols.

  • Radical Addition Approaches : Visible light-induced cooperative photoredox catalysis allows the generation of BCP radicals from diazo esters and subsequent cross-coupling reactions to form substituted BCP ketones, demonstrating mild conditions and functional group tolerance.

These methods provide the bicyclo[1.1.1]pentan-1-yl moiety in a form amenable to further functionalization.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Outcome Yield (%) Notes
1 [1.1.1]Propellane + Diacetyl, flow photochemistry Bicyclo[1.1.1]pentane-1,3-dione intermediate Multigram scale Efficient large-scale synthesis
2 Haloform reaction on diketone Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 45-51% Purified by extraction and recrystallization
3 Reduction and azide substitution Bicyclo[1.1.1]pentan-1-amine hydrochloride 83% Purification by chromatography
4 Treatment with phosgene or triphosgene + base N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride Variable Requires inert atmosphere and dry conditions

Analytical and Purification Considerations

  • NMR Characterization : ^1H and ^13C NMR spectroscopy confirms the bicyclo[1.1.1]pentane core and carbamoyl chloride functionality. Characteristic signals include the bridgehead protons and carbonyl carbons around δ 170 ppm.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the carbamoyl chloride derivative.

  • Purification : Due to the reactive nature of carbamoyl chlorides, purification is typically performed under anhydrous conditions using low-temperature recrystallization or chromatography with dry solvents.

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under mild heating .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an N-substituted carbamate, while reaction with an alcohol would produce an ester .

Scientific Research Applications

N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-[2-(1-methylcyclohexyl)ethyl]carbamoyl chloride, a specific carbamoyl chloride featuring a bicyclo[1.1.1]pentane moiety, is available for research purposes . Bicyclo[1.1.1]pentanes and their derivatives are structural motifs in many physiologically active compounds and are key intermediates in their preparation . In drug design, bicyclo[1.1.1]pentanes (BCPs) have become established as bioisosteres for para-substituted benzene rings . The use of bicyclo[1.1.1]pentane as a bioisostere for para-disubstituted phenyl has been limited because of challenges in obtaining useful building blocks .

Bicyclo[1.1.1]pentanes as Bioisosteres
Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to a parent compound [1, 7]. The application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere has been explored in the design of a potent and orally active γ-secretase inhibitor .

γ-Secretase Inhibitors
Replacement of the central, para-substituted fluorophenyl ring in the γ-secretase inhibitor 1 (BMS-708,163) with the bicyclo[1.1.1]pentane motif led to the discovery of compound 3, an equipotent enzyme inhibitor with significant improvements in passive permeability and aqueous solubility . The modified biopharmaceutical properties of 3 translated into excellent oral absorption characteristics (~4-fold ↑ C(max) and AUC values relative to 1) in a mouse model of γ-secretase inhibition . SAR studies into other fluorophenyl replacements indicate the intrinsic advantages of the bicyclo[1.1.1]pentane moiety over conventional phenyl ring replacements with respect to achieving an optimal balance of properties (e.g., γ-secretase inhibition, aqueous solubility/permeability, in vitro metabolic stability) . Overall, this work enhances the scope of the [1.1.1]-bicycle beyond that of a mere "spacer" .

Mechanism of Action

Comparison with Similar Compounds

Molecular Structure and Functional Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Structural Features
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide C₇H₁₁NO₂ 141.17 Hydroxy (-OH), Acetamide (-NHCOCH₃) Bicyclo[1.1.1]pentane with hydroxyl substituent
1-Bicyclo[1.1.1]pentanylmethanamine hydrochloride C₆H₁₂ClN 133.62 Primary amine (-NH₂), Hydrochloride Bicyclo[1.1.1]pentane with methylamine chain
(3-Isopropylbicyclo[1.1.1]pentan-1-yl)methanol C₉H₁₆O 140.23 Isopropyl (-CH(CH₃)₂), Alcohol (-OH) Bicyclo[1.1.1]pentane with branched alkyl group
N-{Bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride C₆H₇ClNO ~144.58 (estimated) Carbamoyl chloride (-NCOCl) Unsubstituted bicyclo scaffold with electrophilic Cl

Key Observations :

  • The carbamoyl chloride group in the target compound distinguishes it from analogs like acetamides (e.g., C₇H₁₁NO₂) or amines (e.g., C₆H₁₂ClN), conferring higher electrophilicity and reactivity toward nucleophiles .
  • Substituents such as hydroxy or isopropyl groups (as in C₉H₁₆O) alter steric hindrance and solubility compared to the unsubstituted bicyclo scaffold in the carbamoyl chloride .
Reactivity and Stability
  • N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide : Exhibits moderate stability under inert storage (2–8°C) but is sensitive to moisture and heat due to the hydroxy and acetamide groups .
  • 1-Bicyclo[1.1.1]pentanylmethanamine hydrochloride : The amine hydrochloride form enhances stability and solubility in polar solvents, facilitating use in salt metathesis reactions .
  • Target Carbamoyl Chloride : Expected to display heightened reactivity in nucleophilic acyl substitution (e.g., with amines to form ureas). Its strained bicyclo scaffold may accelerate reactions but also increase susceptibility to hydrolysis, necessitating anhydrous handling .
Physical and Chemical Properties
  • Melting Points and Solubility: Acetamide analogs (C₇H₁₁NO₂) are solids with solubility in polar aprotic solvents (e.g., DMF, DMSO) . Amine hydrochlorides (C₆H₁₂ClN) are hygroscopic solids, soluble in water and alcohols . Target Carbamoyl Chloride: Likely a low-melting solid or liquid with solubility in chlorinated solvents (e.g., CH₂Cl₂) but poor water compatibility.

Biological Activity

N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, and implications for drug design, particularly focusing on its anti-inflammatory and antimicrobial activities.

Synthesis of this compound

The synthesis of this compound involves several key steps, including the formation of the bicyclo[1.1.1]pentane core through cycloaddition reactions and subsequent functionalization to introduce the carbamoyl chloride moiety. Various methods have been reported for synthesizing bicyclo[1.1.1]pentane derivatives, emphasizing their utility as bioisosteres in drug development.

Anti-inflammatory Properties

Recent studies have highlighted the potential of bicyclo[1.1.1]pentane derivatives, including this compound, as anti-inflammatory agents. In particular, a study focused on BCP-containing lipoxin A4 mimetics demonstrated significant anti-inflammatory activity, with one compound showing an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity in human monocytes . This suggests that modifications incorporating bicyclo[1.1.1]pentane can enhance the therapeutic profile of existing anti-inflammatory drugs.

Table 1: Anti-inflammatory Activity of BCP Derivatives

CompoundIC50 (pM)Effect on NFκB ActivityCytokine Release
BCP-sLXm 6a<10050% inhibitionDownregulated
BCP-sLXm 6b<20040% inhibitionDownregulated

Antimicrobial Activity

Additionally, some derivatives of bicyclo[1.1.1]pentane have shown promise as antimicrobial agents, although specific data on this compound is limited . The structural features of BCPs may contribute to their ability to interact with microbial membranes or inhibit essential enzymatic functions in pathogens.

Case Studies and Research Findings

Several research studies have explored the biological properties of bicyclo[1.1.1]pentane derivatives:

  • Study on PARP Inhibition : A structure-based optimization study revealed that compounds with bicyclo[1.1.1]pentane motifs exhibited improved potency against poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in cancer therapy . The incorporation of this bicyclic structure significantly enhanced the binding affinity and selectivity towards PARP isoforms.
  • SAR Studies : Structure-activity relationship (SAR) studies have indicated that replacing traditional aromatic rings with bicyclo[1.1.1]pentane can lead to better solubility and permeability profiles for drug candidates . This is crucial for enhancing oral bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization to form the bicyclo[1.1.1]pentane core, followed by functionalization with carbamoyl chloride. For example, cyclization reactions under radical or photochemical conditions are common (e.g., using [1.1.1]propellane precursors) . Intermediates are characterized via 13C^{13}\text{C} NMR (e.g., δ 134.9–22.8 ppm for bicyclic protons) and HRMS (e.g., m/z 200.1439 [M+H+^+]) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid dust formation. Store at 2–8°C under inert atmosphere (e.g., argon) to prevent decomposition. In case of exposure, consult a physician and provide SDS documentation .

Q. How is the compound’s purity assessed, and what analytical techniques are recommended?

  • Methodological Answer : Purity is evaluated via HPLC (reverse-phase C18 column) with UV detection. Structural confirmation employs 1H^{1}\text{H}/13C^{13}\text{C} NMR for stereochemical analysis and HRMS for molecular weight validation .

Advanced Research Questions

Q. How can low yields in bicyclo[1.1.1]pentane core synthesis be addressed?

  • Methodological Answer : Optimize photochemical or flow chemistry conditions. For example, light-enabled reactions without catalysts achieve >90% yield by minimizing side reactions. Flow systems enhance scalability and reproducibility .

Q. What strategies mitigate instability during functionalization with carbamoyl chloride?

  • Methodological Answer : Use low temperatures (0–5°C) and anhydrous solvents (e.g., THF, DCM). Add carbamoyl chloride precursors (e.g., phosgene derivatives) slowly to avoid exothermic side reactions. Monitor via in-situ FTIR for carbonyl intermediate detection .

Q. How do structural modifications (e.g., fluorination) alter reactivity?

  • Methodological Answer : Fluorination at the 3-position increases electrophilicity, enhancing nucleophilic substitution rates. Compare with chloro/bromo analogs using kinetic studies (e.g., kobsk_{\text{obs}} measurements in DMSO) .

Q. How to resolve discrepancies in reported reaction outcomes (e.g., conflicting yield data)?

  • Methodological Answer : Replicate reactions under controlled conditions (e.g., moisture-free, standardized catalyst loading). Use design-of-experiment (DoE) frameworks to isolate variables (e.g., temperature, solvent polarity) .

Q. What methods assess potential bioactivity of this compound?

  • Methodological Answer : Screen against target receptors (e.g., glutamate receptors) via radioligand binding assays. Molecular docking studies (e.g., AutoDock Vina) predict binding affinity, guided by the compound’s rigid bicyclic scaffold .

Q. How to address data gaps in toxicity and environmental impact?

  • Methodological Answer : Perform in vitro cytotoxicity assays (e.g., HepG2 cell lines) and Daphnia magna ecotoxicity tests. Use QSAR models to estimate persistence/bioaccumulation pending experimental data .

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